molecular formula C9H20N2O3 B2455879 Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate CAS No. 2361608-69-5

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate

Cat. No.: B2455879
CAS No.: 2361608-69-5
M. Wt: 204.27
InChI Key: LIVUZRASEMVBNR-RNFRBKRXSA-N
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Description

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the protection of amino and hydroxyl groups. One common method is the reaction of tert-butyl carbamate with (2S,3R)-3-amino-1-hydroxybutan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (LiAlH4), and bases (sodium hydride, potassium carbonate). The reactions are typically carried out in aprotic solvents like DMF or THF under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine .

Scientific Research Applications

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other tert-butyl derivatives .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVUZRASEMVBNR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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